2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[2,1-a]isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the oxime group: The aldehyde group on the pyrido[2,1-a]isoquinoline core is converted to an oxime using hydroxylamine hydrochloride in the presence of a base.
Attachment of the 2,4-dichlorobenzyl group: This step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to an amine or other reduced forms.
Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its potential as a therapeutic agent, particularly in the context of diseases where enzyme inhibition or receptor modulation is relevant.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(4-trifluoromethylbenzyl)oxime
- 2,4-dioxo-1,3-diazetidine-1,3-bis(methyl-m-phenylene)diisocyanate
Uniqueness
Compared to similar compounds, 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of the 2,4-dichlorobenzyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-15-6-5-14(18(23)9-15)12-28-24-11-17-20(26)10-19-16-4-2-1-3-13(16)7-8-25(19)21(17)27/h1-6,9,11,17,19H,7-8,10,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLVBZQGVQSQG-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)C(C2=O)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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